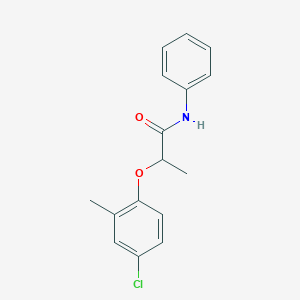

2-(4-氯-2-甲基苯氧基)-N-苯基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- "2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide" is a compound that has been synthesized and characterized in various studies, with a focus on its chemical structure and properties.

Synthesis Analysis

- The synthesis of related compounds often involves reactions with electrophiles, leading to products like hexahydro-4-pyrimidinones or oxazolidines (Hajji et al., 2002).

- Novel series of derivatives involving phenoxypropanamide structures have been synthesized, indicating the versatility and reactivity of these compounds (Velupillai et al., 2015).

Molecular Structure Analysis

- Advanced techniques like X-ray diffraction, IR, NMR UV-Vis, and DFT calculations have been used to analyze the structure of related compounds, providing insights into the geometrical and electronic properties (Demir et al., 2016).

Chemical Reactions and Properties

- Specific chemical reactions, such as chemoselective reactions and nucleophilic substitutions, play a significant role in the formation and modification of compounds like 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide (Hajji et al., 2002).

Physical Properties Analysis

- The physical properties of related compounds, such as solubility and thermal stability, have been studied, highlighting their potential for various applications (Yang & Lin, 1994).

Chemical Properties Analysis

- Investigations into the chemical properties of similar compounds reveal insights into their reactivity, stability, and potential uses in various fields, like material science (Yang & Lin, 1995).

科学研究应用

除草剂应用

含有结构类似于本化合物的(4-氯-2-甲基苯氧基)乙酸盐 (MCPA) 阴离子的离子液体已被合成并测试其除草活性 . 这些化合物在使用矢车菊 (Centaurea cyanus L.) 作为测试植物的温室条件下显示出良好的效果 .

抗肿瘤活性

克雷辛的氯取代类似物,三(2-羟乙基)铵(4-氯-2-甲基苯氧基)乙酸盐 (氯克雷辛),已显示出明显的抗肿瘤活性 . 鉴于结构相似性,"2-(4-氯-2-甲基苯氧基)-N-苯基丙酰胺" 可能也具有癌症研究的潜力。

环境修复

2,4-二氯苯氧乙酸 (2,4-D) 和 2-甲基-4-氯苯氧乙酸 (MCPA) 等苯氧基除草剂在农业中被广泛用于控制阔叶杂草 . 然而,它们也被认为是新兴环境污染的来源 . 因此,像"2-(4-氯-2-甲基苯氧基)-N-苯基丙酰胺" 这样的化合物有可能被用于开发新的生物修复技术。

农业应用

鉴于其与 MCPA (一种广泛使用的除草剂) 的结构相似性,"2-(4-氯-2-甲基苯氧基)-N-苯基丙酰胺" 可能用于农业中的杂草控制 .

未来方向

Future research could focus on the synthesis of new compounds related to “2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide” and their potential applications. For instance, the preparation method for octyl ®-2-(4-chloro-2-methylphenoxy) propionate, which can be used as a root retarder, has been disclosed . Further studies could explore the potential of these compounds in various applications.

作用机制

Target of Action

The compound 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide, also known as Propanamide, 2-(4-chloro-2-methylphenoxy)-N-phenyl-, is a derivative of phenoxy herbicides . Phenoxy herbicides, such as 2,4-D and MCPA, act by mimicking the plant growth hormone indoleacetic acid (IAA) . Therefore, the primary targets of this compound are likely to be the same auxin receptors in plants that interact with IAA.

Mode of Action

The mode of action of phenoxy herbicides involves the disruption of normal plant growth . When these compounds bind to auxin receptors, they induce rapid, uncontrolled growth, often leading to the death of the plant . As a derivative of these herbicides, 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is likely to interact with its targets in a similar manner, causing overstimulation of growth processes.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in plant growth and development . By mimicking IAA, the compound interferes with the normal signaling pathways that regulate these processes. The exact downstream effects would depend on the specific plant species and developmental stage, but could include abnormal cell division, elongation, and differentiation .

Pharmacokinetics

Related compounds like mcpa are known to be readily absorbed by plants and transported to the site of action . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of specific transport proteins in the plant.

Result of Action

The result of the compound’s action is the disruption of normal plant growth, leading to the death of the plant . This is achieved through the overstimulation of growth processes, causing the plant to essentially "grow to death" .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s activity may be affected by soil composition, pH, and temperature . Additionally, the presence of other chemicals in the environment could potentially interfere with the compound’s action or lead to the formation of harmful byproducts .

生化分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies are being conducted to understand the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

The metabolic pathways that 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is involved in are currently being studied. This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

Research is being conducted to understand how 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

属性

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-11-10-13(17)8-9-15(11)20-12(2)16(19)18-14-6-4-3-5-7-14/h3-10,12H,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWNBJYOBTUXBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

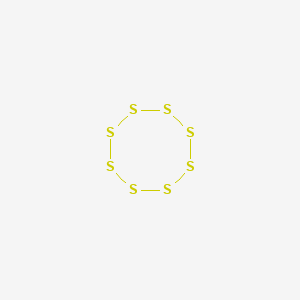

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929784 |

Source

|

| Record name | 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13740-38-0 |

Source

|

| Record name | Propionanilide, 2-((4-chloro-o-tolyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013740380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

]-](/img/structure/B81546.png)

![1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B81553.png)